Ethyl 2-aminothiazole-5-carboxylate

Pharmaceutical Process Chemistry Dasatinib Synthesis Regioselectivity

Sourcing the wrong 2-aminothiazole regioisomer (e.g., 4-carboxylate, CAS 5398-36-7) derails dasatinib synthesis-the 5-carboxamide linkage cannot form from alternate isomers. This 5-ethoxycarbonyl variant is the validated dasatinib starting material. • 53.4% overall yield in BMS-354825 synthesis; requires the 5-carboxylate for chemoselective amidation. • Orthogonal 2-NH₂ and 5-COOEt handles enable regioselective derivatization. • Lower mp (144-148°C) vs. 4-isomer (178-182°C) simplifies solid-phase scale-up handling.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 32955-21-8
Cat. No. B042539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-aminothiazole-5-carboxylate
CAS32955-21-8
Synonyms2-Amino-5-(ethoxycarbonyl)thiazole;  2-Aminothiazole-5-carboxylic Acid Ethyl Ester;  Ethyl 2-Amino-1,3-thiazole-5-carboxylate;  Ethyl 2-Amino-5-thiazolecarboxylate;  NSC 233051
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(S1)N
InChIInChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8)
InChIKeyVNZXERIGKZNEKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Aminothiazole-5-carboxylate: Core Intermediate for Dasatinib Synthesis


Ethyl 2-aminothiazole-5-carboxylate (CAS 32955-21-8) is a functionalized thiazole building block that serves as a pivotal intermediate in the synthesis of the tyrosine kinase inhibitor dasatinib [1] and related pharmacologically active scaffolds [2]. This heterocyclic compound features a 2-amino group and a 5-ethoxycarbonyl substituent on a thiazole ring, providing orthogonal reactivity handles for derivatization . Its role as a validated starting material in high-volume pharmaceutical process chemistry distinguishes it from less characterized or synthetically inaccessible 2-aminothiazole analogs that lack the established industrial precedent.

Ethyl 2-Aminothiazole-5-carboxylate: Regioisomer Specificity in Dasatinib Synthesis


The 2-amino-5-carboxylate regioisomer is structurally non-redundant with the 4-carboxylate variant (CAS 5398-36-7) or the 4-methyl-substituted analog (CAS 7210-76-6) in the context of Bcr-Abl tyrosine kinase inhibitor assembly [1]. In the established dasatinib synthetic route, the 5-ethoxycarbonyl group undergoes chemoselective hydrolysis and amidation to construct the critical 5-carboxamide linkage, a transformation that would fail or require complete re-engineering with alternative regioisomers [2]. Furthermore, the ethyl ester of 2-aminothiazole-5-carboxylic acid demonstrates a significantly lower melting point (144-148°C or 158-160°C depending on purity) compared to the 4-carboxylate isomer (178-182°C) , which has direct implications for solid-phase handling and formulation during scale-up. The quantitative evidence below establishes why procurement specifications for this compound cannot be met by substituting a cheaper or more readily available thiazole analog without compromising downstream synthetic yield or biological fidelity.

Ethyl 2-Aminothiazole-5-carboxylate: Comparative Evidence vs. Key Analogs


Dasatinib Synthetic Yield: 5-Carboxylate vs. 4-Carboxylate Regioisomer

The 2-aminothiazole-5-carboxylic acid ethyl ester scaffold enables a reported 53.4% overall yield in the synthesis of dasatinib [1]. In contrast, no comparable yield data is available for the 4-carboxylate regioisomer in this specific kinase inhibitor pathway, as the 4-carboxylate lacks the requisite geometry to undergo the sequence of N-Boc protection, hydrolysis, chlorination, amidation, deprotection, and nucleophilic substitution that defines the optimized industrial route [2]. The 5-carboxylate's specific substitution pattern is therefore non-substitutable for dasatinib production.

Pharmaceutical Process Chemistry Dasatinib Synthesis Regioselectivity

Melting Point: 5-Carboxylate vs. 4-Carboxylate Isomer

The target compound exhibits a melting point range of 158-160°C (Thermo Scientific, 97% purity) or 144-148°C (other commercial sources) , which is substantially lower than the 178-182°C range reported for the 2-aminothiazole-4-carboxylic acid ethyl ester regioisomer . This ~20-34°C difference in melting point reflects distinct intermolecular packing in the solid state and has practical consequences for storage, handling, and formulation processes.

Physicochemical Characterization Solid-Phase Handling Quality Control

Synthetic Yield: Optimized Protocol vs. Literature Baseline

An optimized one-step synthetic protocol for ethyl 2-aminothiazole-5-carboxylate achieves a 70% isolated yield from commercially available starting materials , whereas an alternative flash chromatography-based method yields only 50.18% [1]. This 19.82 percentage point improvement in yield provides a quantitative benchmark for evaluating synthetic efficiency and cost-effectiveness when sourcing this intermediate.

Organic Synthesis Process Optimization Yield Benchmarking

Antiproliferative Activity: Ethyl Ester vs. Hydrochloride Salt

While direct IC50 data for the free base ethyl ester is not widely reported in peer-reviewed literature, the hydrochloride salt derivative exhibits an IC50 value of 0.78 µM against K562 chronic myeloid leukemia cells . By class-level inference, 2-aminothiazole-5-carboxylates as a scaffold are known to possess anticancer activity, with related derivatives showing IC50 values in the 0.84-1.39 µM range for COX-2 inhibition . This supports the compound's utility as a pharmacophore-bearing building block, though procurement decisions based solely on this inferred activity should be made with caution absent direct comparative data.

Cancer Biology Leukemia Cell Lines Structure-Activity Relationship

Purity Specification: HPLC vs. GC/T Analysis

The target compound is commercially available with ≥98.0% purity (HPLC) from multiple reputable vendors , and in a 97% specification from Thermo Scientific . In contrast, the 4-carboxylate regioisomer is typically offered at >98.0% (GC/T) , which reflects a different analytical method and may not be directly comparable for trace impurity profiling. The availability of HPLC-certified material for the 5-carboxylate ensures that researchers can obtain a product with validated purity suitable for reproducible synthetic transformations.

Chemical Sourcing Analytical Chemistry Quality Assurance

Ethyl 2-Aminothiazole-5-carboxylate: Validated Research Applications & Use Cases


Dasatinib Process Chemistry & Scale-Up

Procure this compound when the synthetic objective is the tyrosine kinase inhibitor dasatinib (BMS-354825). The reported 53.4% overall yield from this starting material [1] establishes a validated, scalable route that is incompatible with the 4-carboxylate regioisomer. Sourcing the correct 5-carboxylate ethyl ester is non-negotiable for achieving the documented process efficiency.

Dual-Action Antidiabetic Agent Synthesis

Utilize this intermediate in the preparation of dual-action antidiabetic agents that inhibit glycogen phosphorylase [1]. The 5-carboxylate functionality serves as a key attachment point for pharmacophore elaboration. While direct comparative activity data are not available, the structural precedent supports its use as a building block for this therapeutic class.

Thiazole Library Synthesis for Anticancer Screening

Employ the free base ethyl ester as a starting material for generating libraries of 2-aminothiazole-5-carboxylate derivatives. The hydrochloride salt's demonstrated IC50 of 0.78 µM against K562 cells [1] validates the scaffold's inherent antiproliferative potential. Researchers seeking to optimize this core should source the free base for further functionalization.

Metal Complexation for Antitumor Agents

Investigate the coordination chemistry of this compound with transition metals (Cu, Co, Zn, Mn). The 2-aminothiazole-5-carboxylate framework is known to form stable complexes with biological activity [1]. While the free acid or acetate derivatives are typically used, the ethyl ester may serve as a protected precursor for subsequent hydrolysis and metalation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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